molecular formula C12H16BrNO2 B11169968 N-(4-bromo-2-methylphenyl)-3-ethoxypropanamide

N-(4-bromo-2-methylphenyl)-3-ethoxypropanamide

Cat. No.: B11169968
M. Wt: 286.16 g/mol
InChI Key: LUBYDUPEZRBQJA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-ethoxypropanamide is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a methyl group, and an ethoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-ethoxypropanamide typically involves the reaction of 4-bromo-2-methylaniline with ethyl 3-bromopropionate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-bromo-2-methylaniline attacks the carbonyl carbon of ethyl 3-bromopropionate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-ethoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-ethoxypropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-ethoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-3-ethoxypropanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced binding affinity to molecular targets or improved solubility in organic solvents.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-ethoxypropanamide

InChI

InChI=1S/C12H16BrNO2/c1-3-16-7-6-12(15)14-11-5-4-10(13)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)

InChI Key

LUBYDUPEZRBQJA-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=C(C=C(C=C1)Br)C

Origin of Product

United States

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